
5-Ethynyl-2-methylpyridine
Übersicht
Beschreibung
5-Ethynyl-2-methylpyridine is a chemical compound with the molecular formula C8H7N . It is a solid substance .
Synthesis Analysis
The synthesis of 2-methylpyridines, which could be related to this compound, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC1=CC=C(C#C)C=N1 . The molecular weight is 117.15 . Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight is 117.15 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Palladium Complexes Formation : 5-Ethynyl-2-methylpyridine is utilized in forming palladium complexes. This involves starting from 2-ethynylpyridine and palladium compounds, followed by methylation to create zwitterionic or allenylidene resonance forms (Haindl et al., 2016).
Synthesis of Naphthyridines : It is a key intermediate in synthesizing 2,4-substituted naphthyridines, indicating its role in complex organic synthesis processes (Abbiati et al., 2002).
Modified Nucleoside Analogs : The compound is significant in synthesizing base-modified nucleoside analogs, useful in aptamers selection and biosensing (Röthlisberger et al., 2017).
Medicinal Chemistry and Drug Development
- mGlu5 Receptor Antagonist : Derivatives of this compound have been developed as potent mGlu5 receptor antagonists, showing potential in treating anxiety disorders (Roppe et al., 2004).
Catalysis and Industrial Chemistry
High-Pressure Synthesis : Utilized in the high-pressure synthesis of 5-ethyl-2-methylpyridine, demonstrating its application in catalysis and industrial chemical processes (Mohan et al., 2009).
Reductive Amination : It's used in the synthesis of amine borane complexes for reductive amination of ketones and aldehydes, showing its utility in organic synthesis (Burkhardt & Coleridge, 2008).
Material Science
- Luminescence Sensitization in Lanthanide Compounds : Plays a role in sensitizing lanthanide luminescence in heterotetranuclear complexes, indicating applications in material science and photophysics (Xu et al., 2008).
Photochemistry
Photochemical Studies : Used in studies exploring photoinduced amino-imino tautomerism, contributing to the field of photochemistry (Akai et al., 2006).
Molecular Electronics : Investigated in the context of molecular diodes driven by charge-induced conformational changes, signifying its potential in nanotechnology and molecular electronics (Derosa et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-ethynyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVINJAPLKEYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348553 | |
| Record name | 5-ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1945-85-3 | |
| Record name | 5-ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction that 5-ethynyl-2-methylpyridine undergoes with 1-alkanethiols?
A1: Recent research [, ] has focused on the homolytic addition of 1-alkanethiols to this compound. This reaction involves the formation of a radical intermediate and ultimately leads to the addition of the thiol across the triple bond of the ethynyl group.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)

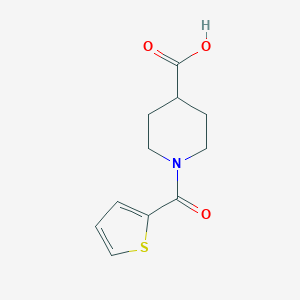
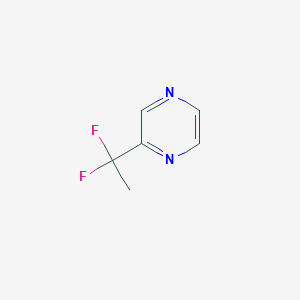

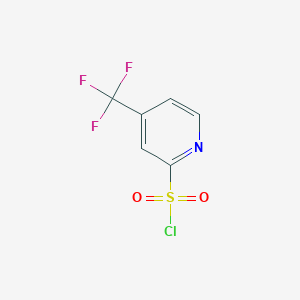
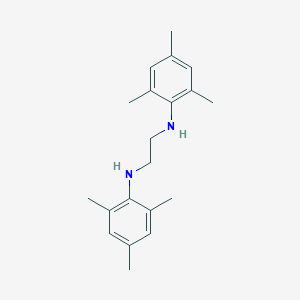
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)
![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
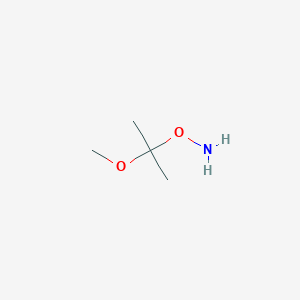


![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
